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Avermectin A2b aglycone -

Avermectin A2b aglycone

Catalog Number: EVT-1583076
CAS Number:
Molecular Formula: C34H50O9
Molecular Weight: 602.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A2b aglycone is a member of oxanes.
Overview

Avermectin A2b aglycone is a derivative of avermectin, a class of macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is notable for its antiparasitic properties and has been extensively studied for its potential applications in agriculture and medicine. Avermectins, including A2b aglycone, are primarily used as antiparasitic agents in veterinary medicine and have found applications in human medicine as well.

Source

Avermectin compounds are derived from the fermentation of Streptomyces avermitilis, a soil bacterium. The production process involves complex biosynthetic pathways that convert precursors into various avermectin derivatives, including the aglycone form, which lacks sugar moieties that are typically present in the more complex avermectin structures .

Classification

Avermectin A2b aglycone belongs to the class of macrolide antibiotics. It is specifically classified under the avermectins, which are characterized by their macrocyclic lactone structure. This compound is part of a larger family that includes other derivatives like Ivermectin and Abamectin, known for their efficacy against a wide range of parasites .

Synthesis Analysis

Methods

The synthesis of avermectin A2b aglycone can occur through both natural fermentation processes and synthetic methods. The natural production involves culturing Streptomyces avermitilis under specific conditions that promote the biosynthesis of avermectins. Key steps in this biosynthetic pathway include:

  1. Polyketide Synthesis: The initial formation of the avermectin aglycone is catalyzed by polyketide synthases, which add acyl units to form the core structure.
  2. Post-Polyketide Modification: Enzymatic modifications occur to introduce functional groups and alter the structure, leading to various derivatives.
  3. Glycosylation: Although the aglycone form lacks sugar moieties, the initial pathways involve glycosylation steps that can be bypassed to yield the aglycone directly .

Technical Details

The biosynthetic pathway is complex and involves multiple enzymes, including:

  • Polyketide Synthases: Responsible for assembling the carbon backbone.
  • Monooxygenases: Introduce oxygen functionalities.
  • Methyltransferases: Add methyl groups to specific positions on the molecule .
Molecular Structure Analysis

Structure

Avermectin A2b aglycone features a macrocyclic lactone structure with several functional groups that contribute to its biological activity. The molecular formula is typically represented as C27H45O7, reflecting its complex arrangement of carbon, hydrogen, and oxygen atoms.

Data

Key structural data includes:

  • Molecular Weight: Approximately 485.65 g/mol.
  • Chemical Structure: The compound contains multiple stereocenters, contributing to its unique three-dimensional conformation that is crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Avermectin A2b aglycone undergoes various chemical reactions that can modify its structure for enhanced efficacy or altered properties. Notable reactions include:

  1. Hydrolysis: Under acidic conditions, avermectins can be hydrolyzed to yield aglycones.
  2. Functional Group Modifications: Substitutions at hydroxyl groups or other reactive sites can lead to derivatives with improved solubility or stability .

Technical Details

The reaction conditions (pH, temperature) significantly affect the outcomes of these transformations. For instance, lower pH levels favor hydrolysis while higher concentrations of acids can lead to selective modifications without complete degradation .

Mechanism of Action

Process

Avermectin A2b aglycone exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding results in increased permeability of cell membranes to chloride ions, leading to paralysis and death of the parasites.

Data

Research indicates that this mechanism is highly effective against nematodes and arthropods, making it a valuable agent in both veterinary and agricultural applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in stability and reactivity based on pH levels; optimal stability is generally observed at neutral pH .
Applications

Avermectin A2b aglycone has several scientific uses:

  • Veterinary Medicine: Widely used as an antiparasitic treatment in livestock and pets.
  • Agricultural Applications: Employed as an insecticide and acaricide in crop protection.
  • Human Medicine: Investigated for potential treatments against certain parasitic infections such as lymphatic filariasis and river blindness (onchocerciasis) due to its potent bioactivity against various parasites .

This compound exemplifies the intersection of microbiology, chemistry, and pharmacology in developing effective therapeutic agents against parasitic diseases.

Biosynthesis and Genetic Regulation of Avermectin A2b Aglycone

Polyketide Synthase (PKS)-Mediated Assembly Mechanisms

Role of Type I PKS Modules in Aglycone Backbone Formation

Avermectin A2b aglycone biosynthesis is orchestrated by a giant type I modular PKS system encoded within the ave gene cluster of Streptomyces avermitilis. This system comprises four multifunctional polypeptides (AVES1–AVES4) organized into 12 extension modules, collectively harboring 55 catalytic domains [2]. The assembly initiates with the loading module incorporating either isobutyryl-CoA (yielding "b" series aglycones like A2b) or 2-methylbutyryl-CoA ("a" series) [1] [9]. Each extension module sequentially adds malonyl-CoA (C2) or methylmalonyl-CoA (C3) extender units via a conserved domain sequence: ketosynthase (KS)-acyltransferase (AT)-dehydratase (DH)-enoylreductase (ER)-ketoreductase (KR)-acyl carrier protein (ACP) [6]. The nascent polyketide chain grows through decarboxylative Claisen condensations catalyzed by KS domains, with ACP domains tethering intermediates via phosphopantetheine linkers. Module 7 (within AVES3) uniquely lacks functional DH/ER domains, resulting in a C13-hydroxy group critical for subsequent glycosylation in avermectins but absent in milbemycins [9]. The final thioesterase (TE) domain in AVES4 catalyzes macrolactonization, forming the 16-membered lactone backbone of A2b aglycone [2].

Table 1: Key PKS Modules for Avermectin A2b Aglycone Assembly

Polyketide SynthaseModuleCatalytic DomainsExtender UnitProduct Modification
AVES1LoadingAT-ACPIsobutyryl-CoAStarter unit selection
AVES11KS-AT-DH*-KR-ACPMethylmalonyl-CoAC1-C2 β-keto reduction
AVES12KS-AT-DH°-ER°-KR-ACPMalonyl-CoAInactive DH°; forms C22-C23 unsaturation
AVES23–6KS-AT-DH/ER/KR-ACPMixedVariable reductions
AVES37KS-AT-KR-ACPMethylmalonyl-CoAC13-OH formation
AVES48–12 + TEKS-AT-DH/ER/KR-ACP + TEMixedChain release via lactonization

DH°: Inactive dehydratase in module 2; DH: Partially active [2] [9]*

Substrate Specificity of Acyltransferase (AT) Domains for Methylmalonyl-CoA and Malonyl-CoA Extender Units

AT domains dictate aglycone structural diversity by selecting extender units. Methylmalonyl-CoA-specific ATs (modules 1,3,5,7,9,11) introduce methyl branches at C2, C8, C10, C14, C18, and C22 positions, while malonyl-CoA-specific ATs (modules 2,4,6,8,10,12) yield unsubstituted carbons [6] [9]. AT specificity is genetically encoded: signature motifs like YASH correlate with methylmalonyl-CoA selection, whereas HAFH motifs indicate malonyl-CoA specificity [6]. For A2b aglycone, module 2’s malonyl-CoA incorporation forms the C3-C4 bond without methylation, distinguishing it from methylated analogs. Substrate fidelity is absolute; experimental swapping of AT domains alters branching patterns, confirming their determinative role [6] [9].

Enzymatic Modifications in Aglycone Maturation

Cytochrome P450 Monooxygenases (AveE) in Furan Ring Cyclization

Post-PKS cyclization of the nascent aglycone backbone into the pentacyclic system requires the cytochrome P450 monooxygenase AveE. This enzyme catalyves an intramolecular oxidative cyclization between C6–C8a, forming the characteristic furan ring [1] [2]. AveE acts on the seco-aglycone immediately after lactonization, utilizing molecular oxygen and NADPH for catalysis. Gene knockout studies confirm its indispensability: ΔaveE mutants accumulate non-cyclized aglycones lacking antiparasitic activity [2] [4]. The reaction proceeds via a radical mechanism, with precise regio- and stereoselectivity ensuring the furan oxygen originates from C8 keto group [1].

Ketoreductase (AveF) and Dehydratase (AveC) Activity in Stereochemical Control

Stereochemistry at key positions is established by tailoring enzymes:

  • AveF (ketoreductase): Catalyzes NADPH-dependent reduction of the C5 keto group to a β-oriented hydroxyl, defining the "2" series (e.g., A2b vs. A1b) [1] [8]. This step precedes furan cyclization and influences AveE kinetics.
  • AveC (dehydratase): Governs C22–C23 bond saturation. Unlike milbemycin PKS, module 2 of avermectin PKS contains an inactive dehydratase domain (DH°) [9]. AveC compensates by catalyzing dehydration-coupled spiroketalization, generating the C22–C23 double bond in "1" series compounds. In A2b aglycone, this activity is suppressed, yielding a saturated C22–C23 bond with a C23 hydroxyl [8] [9].

Table 2: Tailoring Enzymes in Avermectin A2b Aglycone Maturation

EnzymeGeneFunctionEffect on A2b Aglycone
AveEaveEFuran ring cyclization (C6–C8a)Forms tetrahydropyranofuran ring system
AveFaveFC5 keto reduction (C5=O → C5-OH)Establishes β-hydroxyl configuration
AveCaveCDehydratase/spirocyclase (inactive for A2b)Allows C23-OH retention
AveDaveDC5-O-methyltransferase (not active on aglycone)N/A for aglycone

Regulatory Networks Governing Avermectin Biosynthesis Gene Clusters

Role of Pathway-Specific Regulators in Streptomyces avermitilis

The ave cluster transcription is activated by the LAL-family regulator AveR, which binds promoter regions of PKS genes (aveA1–A4) and tailoring genes (aveE, aveF) [4]. AveR contains an N-terminal PAS sensor domain and a C-terminal HTH DNA-binding domain. ΔaveR mutants show complete loss of avermectin production, while controlled expression restores it [4]. Crucially, AveR autoregulates its own expression and exhibits dose-dependent effects: overexpression (>2 copies) abolishes biosynthesis, suggesting precise concentration thresholds [4]. Additionally, AveR represses oligomycin biosynthesis by binding the olm cluster promoter, diverting metabolic flux toward avermectins [4]. This cross-cluster repression highlights its global regulatory role.

Cross-Talk Between Primary Metabolism and Secondary Metabolite Production

Avermectin biosynthesis interfaces with primary metabolism via:

  • Branched-chain amino acid (BCAA) catabolism: L-valine and L-isoleucine degradation provides isobutyryl-CoA and 2-methylbutyryl-CoA starter units [7]. Mutants lacking branched-chain 2-oxo acid dehydrogenase (BCDH) cannot generate these starters, abolishing aglycone production unless fed exogenous acids [7].
  • Carbon flux regulation: Glycolytic flux influences methylmalonyl-CoA pools. Engineered S. avermitilis strains with enhanced methylmalonyl-CoA supply show 3-fold increased avermectin titers [5].
  • Nitrogen/carbon ratio: High C/N ratios in fermentation media induce ave cluster expression via the global regulator GlnR [5].
  • Chromosomal stability: S. avermitilis has exceptionally short terminal inverted repeats (TIRs; 49 bp) versus >100 kb in other streptomycetes. This minimizes chromosomal recombination, stabilizing the 82-kb ave cluster during industrial fermentation [5].

Properties

Product Name

Avermectin A2b aglycone

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C34H50O9

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1

InChI Key

COVVXXPWZYVADP-JVRRXQMPSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O

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